

Spectroscopic Profile of (S)-(+)-Mandelamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-Mandelamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule **(S)-(+)-Mandelamide**. The information presented herein is essential for the characterization, identification, and quality control of this compound in research and pharmaceutical development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, detailed experimental protocols, and workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **(S)-(+)-Mandelamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (S)-(+)-Mandelamide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.45 - 7.25	m	-	Aromatic-H
4.85	s	-	CH-OH

Solvent: Methanol-d₄

Table 2: ¹³C NMR Spectroscopic Data for (S)-(+)-Mandelamide

Chemical Shift (δ) ppm	Assignment
178.0	C=O
142.0	Aromatic C-ipso
129.5	Aromatic C-H
129.0	Aromatic C-H
127.5	Aromatic C-H
75.0	CH-OH

Solvent: Methanol-d₄

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for (S)-(+)-Mandelamide

Wavenumber (cm ⁻¹)	Functional Group Assignment
3352	N-H stretch
3180	O-H stretch
1650	C=O stretch (Amide I)
1610	N-H bend (Amide II)
1450	C-H bend (aromatic)
1400	C-N stretch
1060	C-O stretch

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (S)-(+)-Mandelamide

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	152.0706	152.0708
[M+Na] ⁺	174.0525	174.0528

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.^[1] The sample of **(S)-(+)-Mandelamide** was dissolved in deuterated methanol (Methanol-d₄). Chemical shifts for ¹H and ¹³C NMR are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

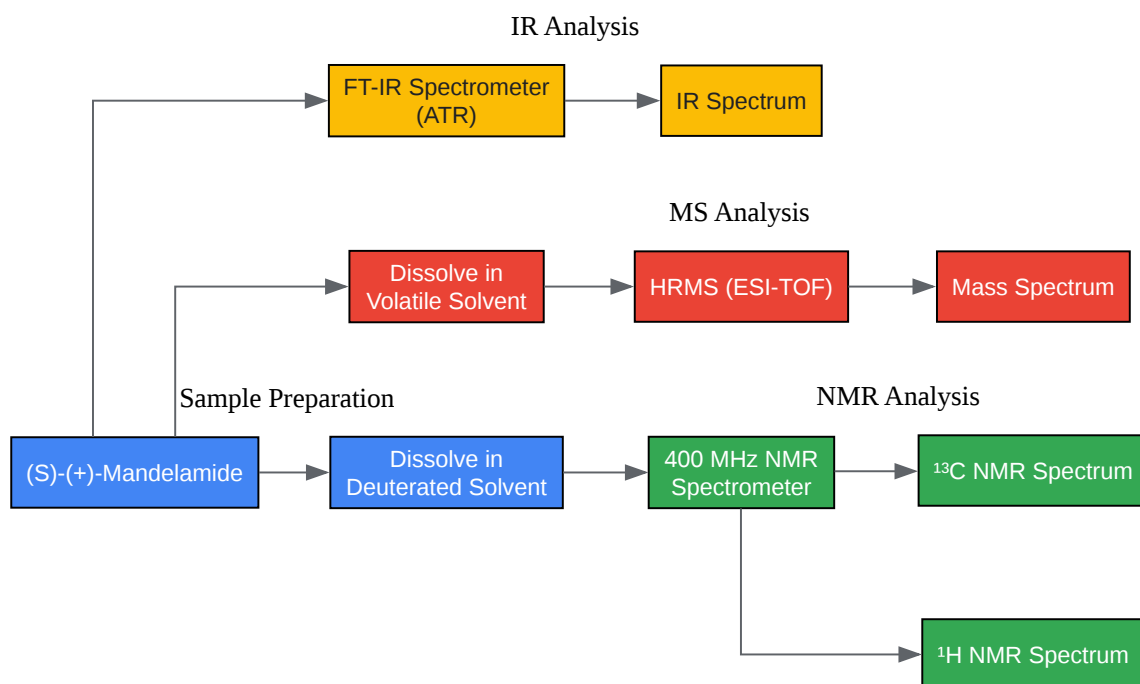
FT-IR spectra were recorded on a PerkinElmer UATR Two spectrophotometer.^[1] The spectrum was obtained using a diamond attenuated total reflectance (ATR) accessory over a range of 4000-400 cm⁻¹.^[1]

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

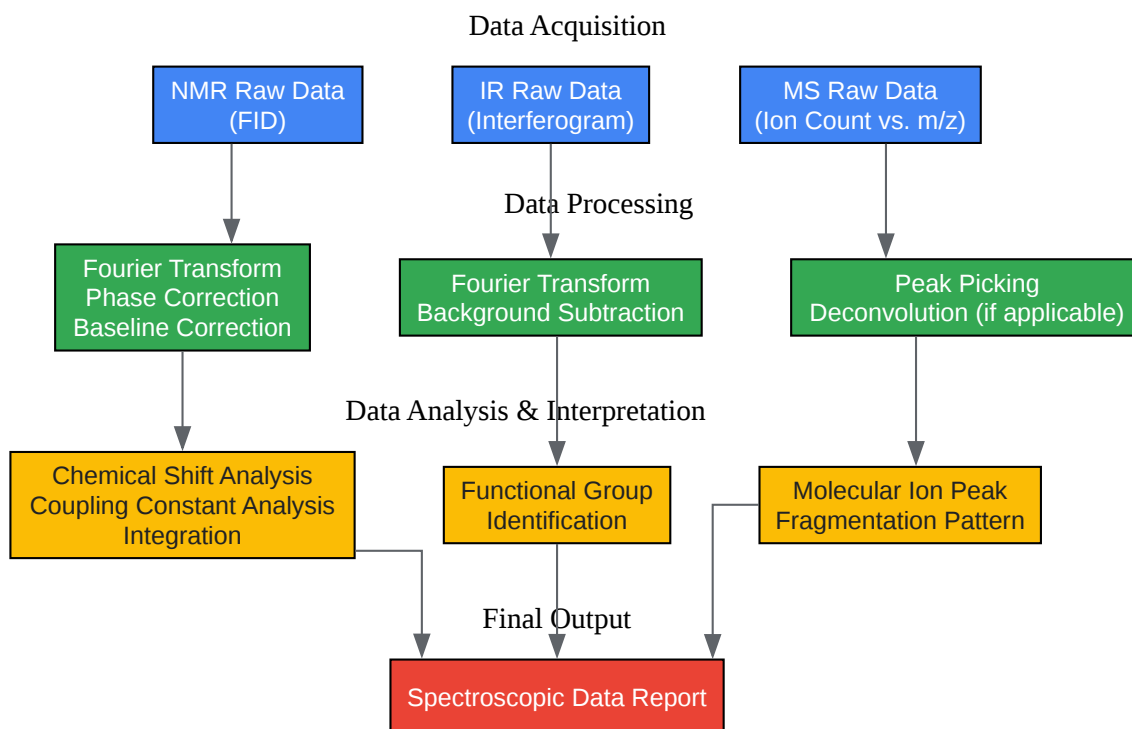
Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of **(S)-(+)-Mandelamide**.



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Caption: General workflow for the spectroscopic analysis of **(S)-(+)-Mandelamide**.



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References

- 1. pubs.acs.org [pubs.acs.org]
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Phone: (601) 213-4426

Email: info@benchchem.com